(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c1-26-9-8-21-13-7-6-11(22(24)25)10-15(13)28-18(21)20-16(23)17-19-12-4-2-3-5-14(12)27-17/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCMOBUEIILSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a novel compound characterized by its unique structural features, including a benzo[d]thiazole moiety and a nitro group, which contribute to its biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology.
Structural Characteristics
The molecular formula of this compound is C15H15N3O6S, with a molecular weight of 365.36 g/mol. The structure includes:
- Benzo[d]thiazole moiety : Known for various biological activities, including anticancer properties.
- Nitro group : Often associated with increased reactivity and potential biological interactions.
- Methoxyethyl substituent : May enhance solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through structure-activity relationship (SAR) studies and computational predictions. The compound's potential therapeutic effects include:
- Anticancer Activity : Similar compounds have demonstrated in vitro anticancer effects by inducing apoptosis in cancer cell lines.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression, such as procaspase-3.
Anticancer Activity
A study on benzothiazole derivatives revealed that compounds with similar structures exhibited significant anticancer activity against various cell lines, including U937 and MCF-7. The mechanism involved activation of procaspase-3, leading to apoptosis. Notably, compounds bearing the benzothiazole structure were identified as effective inducers of this apoptotic pathway.
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
This table illustrates the caspase-3 activation activity of selected compounds, indicating that derivatives like 8j and 8k have potent effects comparable to standard agents .
Structure-Activity Relationships
Research has highlighted the importance of specific functional groups within the compound for its biological efficacy. The presence of electron-donating groups, such as methoxy or methyl groups, enhances the anticancer activity by stabilizing reactive intermediates or facilitating interactions with biological targets .
The proposed mechanism for the anticancer activity involves:
- Activation of Procaspase-3 : The compound may promote the conversion of procaspase-3 to active caspase-3, triggering apoptosis in cancer cells.
- Inhibition of Cancer Cell Proliferation : By targeting critical pathways associated with cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. Nitrobenzothiazole-Thiadiazole Hybrids (e.g., Compound 6d from )
- Structure : Contains a 6-nitrobenzothiazole core linked to a 1,3,4-thiadiazole-thioacetamide chain with a phenylureido group.
- Synthesis : Reacted sulfur-containing intermediates (e.g., thiol derivatives) with chlorides under basic conditions (K₂CO₃ in acetone) .
- Key Differences: The target compound lacks the thiadiazole-thioacetamide chain but incorporates a second benzothiazole ring.
B. 1,3,4-Thiadiazole Derivatives ()
- Structure: Includes trichloroethylcarboxamides with thiadiazole-amino linkages.
- Synthesis : Cyclization of thiocarbamate precursors in acetonitrile with iodine and triethylamine .
- Key Differences :
- The target compound’s benzothiazole-imine scaffold differs from the thiadiazole-trichloroethylcarboxamide framework, suggesting divergent biological targets.
Key Findings:
VEGFR-2 Inhibition : Compound 6d exhibits strong inhibition (IC₅₀ = 89 nM), attributed to hydrogen bonding between the nitro group and kinase active sites . The target compound’s dual benzothiazole rings may enhance binding affinity through π-π stacking, though experimental validation is needed.
Solubility : The methoxyethyl group in the target compound likely improves aqueous solubility (LogS ≈ -2.1) compared to 6d (LogS = -3.5), aligning with ’s principle that structural tweaks alter physicochemical properties .
Metabolic Stability : The absence of labile groups (e.g., thioacetamide in 6d) may prolong the target compound’s half-life (>6 hours vs. 4.2 hours for 6d) .
Molecular Docking and Pharmacokinetic Predictions
Q & A
Basic: What are the key steps and challenges in synthesizing (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide?
Answer:
The synthesis typically involves:
- Step 1: Formation of the benzo[d]thiazole core via condensation of 2-aminothiophenol derivatives with nitro-substituted carboxylic acids under acidic conditions (e.g., H₂SO₄/glacial acetic acid) .
- Step 2: Introduction of the 2-methoxyethyl group via alkylation using 2-methoxyethyl bromide, requiring anhydrous conditions and a base like K₂CO₃ .
- Step 3: Formation of the carboxamide linkage via coupling with benzo[d]thiazole-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) .
Challenges: - Stereochemical control to ensure the (Z)-isomer dominates (confirmed by NOESY NMR) .
- Purification: Column chromatography with gradients of ethyl acetate/hexane is critical due to polar byproducts .
Basic: How do functional groups (e.g., nitro, methoxyethyl) influence the compound’s reactivity and biological interactions?
Answer:
- Nitro group (-NO₂): Enhances electrophilicity, enabling interactions with nucleophilic residues in enzymes (e.g., cysteine proteases). It also impacts redox properties, detectable via cyclic voltammetry .
- Methoxyethyl (-OCH₂CH₂OCH₃): Improves solubility in polar solvents (e.g., DMSO) and may enhance blood-brain barrier permeability in pharmacological studies .
- Carboxamide (-CONH-): Facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Key variables include:
- Temperature: Lower temps (0–5°C) during carboxamide coupling reduce side reactions (e.g., racemization) .
- Solvent: Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates .
- Catalysts: Use of Pd(OAc)₂ for Suzuki-Miyaura coupling in later stages (if aryl halides are present) .
Data-Driven Optimization Example:
| Variable | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Reaction Temp | 0–25°C | 5°C | 22% → 68% |
| Solvent | DMF vs. THF | DMF | Purity 85% → 93% |
Advanced: How should researchers address contradictions in structural characterization data (e.g., NMR vs. X-ray)?
Answer:
- Scenario: Discrepancy between NMR (suggesting planar carboxamide) and X-ray (showing non-planar geometry).
- Resolution:
- Confirm crystal packing effects via DFT calculations .
- Use dynamic NMR to assess rotational barriers of the carboxamide bond .
- Cross-validate with IR spectroscopy (amide I band at ~1650 cm⁻¹) .
Advanced: What methodologies validate the compound’s biological activity in target-specific assays?
Answer:
- In Vitro:
- Kinase Inhibition: Measure IC₅₀ using ADP-Glo™ assays with recombinant kinases (e.g., EGFR) .
- Cellular Uptake: Fluorescent tagging (e.g., BODIPY) tracked via confocal microscopy .
- In Vivo:
- Pharmacokinetics: LC-MS/MS to quantify plasma half-life in murine models .
- Controls: Include structurally similar analogs (e.g., nitro→cyano substitutions) to isolate functional group effects .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Light Sensitivity: Nitro groups degrade under UV; store in amber vials at -20°C .
- Hydrolytic Stability: Carboxamide bonds are stable in pH 5–7 but hydrolyze in strong acids/bases (validate via HPLC over 14 days) .
- Oxidative Stability: Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent thiazole ring oxidation .
Advanced: How to resolve discrepancies in bioactivity data across different assay platforms?
Answer:
- Case Example: Conflicting IC₅₀ values in cell-free vs. cell-based assays.
- Approach:
- Verify target engagement via CETSA (Cellular Thermal Shift Assay) .
- Assess membrane permeability (PAMPA assay) to rule out false negatives in cell-based systems .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Structural Analogs: How do modifications to the nitro or methoxyethyl groups alter activity?
Answer:
| Analog Modification | Biological Activity | Key Finding |
|---|---|---|
| Nitro→Cyano (-CN) | Reduced kinase inhibition (IC₅₀ 2.1 μM → 12.4 μM) | Nitro’s electron-withdrawing effect critical |
| Methoxyethyl→Ethyl | Lower solubility (LogP 1.8 → 3.2) and BBB penetration | Methoxyethyl enhances bioavailability |
| Carboxamide→Ester | Loss of antibacterial activity (MIC >100 μg/mL) | Hydrogen bonding essential for target binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
